3-(3-(Trifluoromethoxy)phenyl)oxetan-3-amine
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Overview
Description
3-(3-(Trifluoromethoxy)phenyl)oxetan-3-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxetane ring bearing an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethoxy)phenyl)oxetan-3-amine typically involves the following steps:
Formation of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced to the phenyl ring through a nucleophilic aromatic substitution reaction. This step often requires the use of trifluoromethanol and a suitable base under controlled conditions.
Oxetane Ring Formation: The oxetane ring is formed by cyclization reactions involving appropriate precursors. This step may involve the use of reagents such as epoxides or halohydrins.
Introduction of the Amine Group: The amine group is introduced through amination reactions, which may involve the use of ammonia or primary amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethoxy)phenyl)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Oxetane derivatives with oxidized functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted oxetane derivatives with new functional groups.
Scientific Research Applications
3-(3-(Trifluoromethoxy)phenyl)oxetan-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethoxy)phenyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the oxetane ring contribute to its unique chemical properties, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-(2-(Trifluoromethyl)phenyl)oxetan-3-amine: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.
Uniqueness
3-(3-(Trifluoromethoxy)phenyl)oxetan-3-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]oxetan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)16-8-3-1-2-7(4-8)9(14)5-15-6-9/h1-4H,5-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINMWAIWVRLDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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